Calciumhypochlorit

Übersicht

Beschreibung

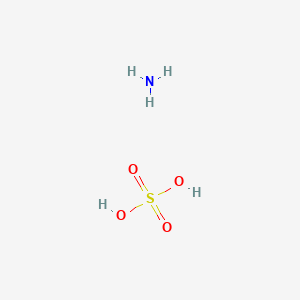

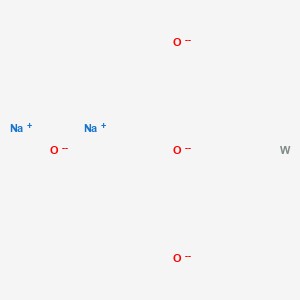

Calcium hypochlorite is an inorganic compound with the chemical formula Ca(OCl)₂. It is commonly known as bleaching powder or calcium oxychloride. This compound is a white or grayish-white granular solid with a strong chlorine odor due to its slow decomposition in moist air. Calcium hypochlorite is widely used as a disinfectant and bleaching agent, particularly in water treatment and sanitation .

Wissenschaftliche Forschungsanwendungen

Calcium hypochlorite has numerous applications in scientific research:

Biology: It is employed in the disinfection of laboratory equipment and surfaces to prevent contamination.

Medicine: Calcium hypochlorite is used as an antiseptic for wound care.

Industry: It is utilized in the production of dyes, synthetic resins, rubber, and other organic chlorides.

Wirkmechanismus

Calcium hypochlorite exerts its effects primarily through its strong oxidizing properties. When dissolved in water, it forms hypochlorous acid, which is a potent disinfectant. Hypochlorous acid disrupts the cellular processes of microorganisms by oxidizing essential cellular components, leading to cell death . The hypochlorite ion also acts as a base, accepting protons from water to form hydroxide ions .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Hypochlorous acid calcium salt is a potent oxidizing agent that participates in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is myeloperoxidase, which catalyzes the formation of hypochlorous acid from hydrogen peroxide and chloride ions. This interaction is crucial in the immune response, as hypochlorous acid calcium salt helps to destroy pathogens by oxidizing their cellular components . Additionally, it reacts with amino acids, lipids, and nucleic acids, leading to the formation of chlorinated derivatives that can alter the structure and function of these biomolecules .

Cellular Effects

Hypochlorous acid calcium salt has profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can inhibit the activity of key metabolic enzymes, leading to a decrease in ATP production and overall cellular energy levels . Furthermore, hypochlorous acid calcium salt can induce oxidative stress, resulting in the activation of stress response pathways and the modulation of gene expression . This compound also affects cell signaling by modifying signaling proteins and receptors, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of hypochlorous acid calcium salt involves its strong oxidizing properties, which enable it to react with a wide range of biomolecules. At the molecular level, it exerts its effects through the oxidation of thiol groups in proteins, leading to the formation of disulfide bonds and the alteration of protein structure and function . It can also chlorinate amino acids, resulting in the formation of chloramines that can further modify protein activity . Additionally, hypochlorous acid calcium salt can inhibit or activate enzymes by oxidizing their active sites, thereby affecting their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hypochlorous acid calcium salt can change over time due to its stability and degradation. This compound is relatively stable in solid form but can decompose in aqueous solutions, especially under alkaline conditions . Over time, the degradation of hypochlorous acid calcium salt can lead to a decrease in its oxidizing capacity and overall effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress, leading to chronic cellular damage and alterations in cellular function .

Dosage Effects in Animal Models

The effects of hypochlorous acid calcium salt vary with different dosages in animal models. At low doses, it can enhance the immune response by promoting the destruction of pathogens . At high doses, it can cause toxic effects, including tissue damage and inflammation . Studies have shown that there is a threshold effect, where low concentrations of hypochlorous acid calcium salt can be beneficial, but higher concentrations can lead to adverse effects . These toxic effects are primarily due to the compound’s strong oxidizing properties, which can cause oxidative damage to cellular components .

Metabolic Pathways

Hypochlorous acid calcium salt is involved in several metabolic pathways, particularly those related to oxidative stress and immune response. It interacts with enzymes such as myeloperoxidase, which catalyzes its formation from hydrogen peroxide and chloride ions . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, leading to altered metabolite levels and reduced ATP production . Additionally, hypochlorous acid calcium salt can modulate the activity of antioxidant enzymes, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, hypochlorous acid calcium salt is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and reactive nature . Once inside the cell, it can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of hypochlorous acid calcium salt within tissues is influenced by its reactivity and the presence of target biomolecules .

Subcellular Localization

The subcellular localization of hypochlorous acid calcium salt is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity of hypochlorous acid calcium salt within these compartments can lead to localized oxidative stress and the modulation of cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium hypochlorite can be synthesized through several methods:

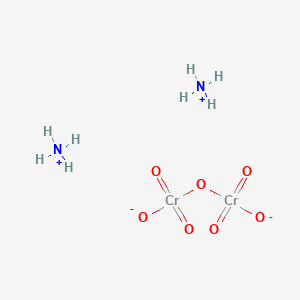

Chlorination of Slaked Lime (Calcium Hydroxide): Chlorine gas is bubbled through a suspension or solution of calcium hydroxide. The reaction is as follows[ 2 \text{Ca(OH)}_2 + 2 \text{Cl}_2 \rightarrow \text{Ca(OCl)}_2 + \text{H}_2\text{O} + \text{CaCl}_2 ]

Direct Combination of Calcium Oxide with Chlorine Gas: Calcium oxide reacts directly with chlorine gas to form calcium hypochlorite and water.

Industrial Production Methods

Industrial production of calcium hypochlorite typically involves the chlorination of calcium hydroxide. The process is carried out in large reactors where chlorine gas is introduced into a slurry of calcium hydroxide. The resulting product is then filtered, dried, and packaged for commercial use .

Analyse Chemischer Reaktionen

Calcium hypochlorite undergoes various chemical reactions, including:

Oxidation: It acts as a powerful oxidizing agent. For example, it can oxidize thiols and sulfides to disulfides and sulfoxides, respectively.

Substitution: In the presence of hydrochloric acid, calcium hypochlorite reacts to form calcium chloride, water, and chlorine gas[ 4 \text{HCl} + \text{Ca(OCl)}_2 \rightarrow \text{CaCl}_2 + \text{Cl}_2 + \text{H}_2\text{O} ]

Hydrolysis: When dissolved in water, calcium hypochlorite hydrolyzes to form hypochlorous acid and calcium hydroxide[ \text{Ca(OCl)}_2 + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + 2 \text{HClO} ]

Vergleich Mit ähnlichen Verbindungen

Calcium hypochlorite is often compared with other hypochlorites, such as:

Sodium Hypochlorite:

Potassium Hypochlorite: Similar to sodium hypochlorite but used less frequently due to its higher cost.

Lithium Hypochlorite: More stable than sodium hypochlorite but also more expensive.

Calcium hypochlorite is unique in its higher chlorine content and greater stability, making it more effective for long-term storage and use in various applications .

Eigenschaften

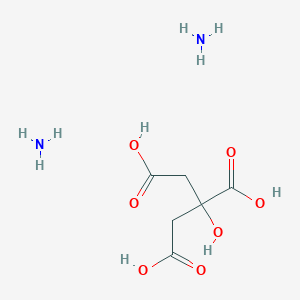

| { "Design of the Synthesis Pathway": "The synthesis pathway of Hypochlorous acid calcium salt involves the reaction between calcium hydroxide and hypochlorous acid.", "Starting Materials": [ "Calcium hydroxide", "Hypochlorous acid" ], "Reaction": [ "Dissolve calcium hydroxide in water to form a saturated solution", "Add hypochlorous acid to the calcium hydroxide solution slowly with stirring", "Maintain the reaction mixture at a temperature of 25-30°C for several hours", "Filter the resulting precipitate and wash with distilled water", "Dry the product in a vacuum oven at 60°C for several hours" ] } | |

CAS-Nummer |

7778-54-3 |

Molekularformel |

CaClHO |

Molekulargewicht |

92.54 g/mol |

IUPAC-Name |

calcium;dihypochlorite |

InChI |

InChI=1S/Ca.ClHO/c;1-2/h;2H |

InChI-Schlüssel |

QFYUAKPQIZIUPT-UHFFFAOYSA-N |

Verunreinigungen |

Commercial products normally contain various impurities such as CaCl2, CaCO3, Ca(OH)2 and water. MgO, CaCO3, CaSO4, Al2O3, FeO3, and trace metals such as cobalt, nickel, copper and manganese. Bromate was first reported as a disinfection by-product from ozonated waters, but more recently it has been reported also as a result of treatment using hypochlorite solutions worldwide. The aim of this study was to study the scope of this phenomenon in the drinking waters (n=509) of Castilla and Leon, Spain, and in the hypochlorite disinfectant reagents. Two thirds of the treated waters monitored were found to have bromate concentrations higher than 1 ug/L, and of them a median value of 8 ug/L and a maximum of 49 ug/L. These concentrations are higher than those reported so far, however, a great variability can be found. Median values for chlorite were of 5 ug/L, and of 119 ug/L for chlorate. Only 7 out of 40 hypochlorite feedstock solutions were negative for bromate, the rest showing a median of 1022 mg/L; and 4 out of 14 calcium hypochlorite pellets were also negative, the rest with a median of 240 mg/kg. Although bromate is cited as potentially added to water from calcium hypochlorite pellets, no reference is found in scientific literature regarding its real content. Chlorite (median 2646 mg/L) and chlorate (median 20,462 mg/L) and chlorite (median 695 mg/kg) and chlorate (median 9516 mg/kg) were also monitored, respectively, in sodium hypochlorite solutions and calcium hypochlorite pellets. The levels of chlorite and chlorate in water are considered satisfactory, but not those of bromate, undoubtedly owing to the high content of bromide in the raw brines employed by the chlor-alkali manufacturers. Depending on the manufacturer, the bromate concentrations in the treated waters may be very heterogeneous owing to the lack of specification for this contaminant in the disinfectant reagents -the European Norms EN 900 and 901 do not mention it. |

SMILES |

OCl.[Ca+2] |

Kanonische SMILES |

OCl.[Ca] |

Siedepunkt |

Decomposes at 100 °C |

Color/Form |

Powder WHITE GRANULES OR PELLETS White crystalline solid |

Dichte |

2.350 g/cu cm 2.35 g/cm³ |

melting_point |

100 °C |

Andere CAS-Nummern |

7778-54-3 |

Physikalische Beschreibung |

Obtained by saturating calcium hydroxide (slaked lime) with chlorine. Calcium hypochlorite appears as a white granular solid (or tablets compressed from the granules) with an odor of chlorine. Toxic, irritating to the skin. Noncombustible, but will accelerate the burning of combustible materials. Prolonged exposure to fire or heat may result in the vigorous decomposition of the material and rupture of the container. Diluted samples may undergo reactions as described above if they contain less than 39% available chlorine but take longer to become involved and react less vigorously. Used for water purification, disinfectant for swimming pools, for bleaching paper and textiles. White solid granules with the odor of household bleaching powder; [CHRIS] WHITE SOLID IN VARIOUS FORMS WITH PUNGENT ODOUR. |

Piktogramme |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

Haltbarkeit |

All hypochlorite soln are unstable, esp if acidified; slowly decomp on contact with air /hypochlorite soln/ Chlorinated lime is relatively unstable, even in solid form, and loses much of its activity over a period of a year. /Chlorinated lime/ A complex compound of indefinite composition that rapidly decomposes on exposure to air. ... /Chlorinated lime/ The 70% grade may decomp violently if exposed to heat or direct sunlight. Gives off chlorine and chlorine monoxide above 350 °F (poisonous gases). |

Löslichkeit |

21% in water at 25 °C Solubility in water, g/100ml at 25 °C: 21 |

Synonyme |

calcium hypochlorite calcium oxychloride chlorinated lime |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does calcium hypochlorite work as a disinfectant in water treatment?

A1: Calcium hypochlorite (Ca(OCl)2) acts as a disinfectant by releasing hypochlorous acid (HOCl) when dissolved in water. Hypochlorous acid is a strong oxidant that effectively destroys bacteria, viruses, and other microorganisms present in water. While the exact mechanism is complex, it is believed that HOCl disrupts the cell walls and essential enzymes of microorganisms, ultimately leading to their inactivation. [, ]

Q2: The research mentions adjusting the "disinfectant dose" to control residual chlorine concentration. Why is this important?

A2: Maintaining an appropriate residual chlorine concentration in treated water is crucial for several reasons. Firstly, it ensures the long-term disinfection efficacy as water travels through the distribution system. Secondly, while a certain level of chlorine is necessary for disinfection, excessive residual chlorine can lead to undesirable taste and odor issues in drinking water. Therefore, adjusting the calcium hypochlorite dose helps strike a balance between effective disinfection and maintaining acceptable water quality for consumers. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)